![molecular formula C15H9F3N2O B14249227 Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- CAS No. 502422-30-2](/img/structure/B14249227.png)
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinctive physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach is the substitution reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. One such method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination, fluorination, and cyclization to form the desired product . The choice of method depends on the specific requirements of the target compound and the availability of starting materials.
化学反応の分析
Types of Reactions
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Bu4N+F- in DMF, sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- has numerous applications in scientific research, including:
作用機序
The mechanism of action of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways . The exact mechanism depends on the specific application and target.
類似化合物との比較
Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- can be compared with other trifluoromethyl-substituted pyridines, such as:
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): Used in crop protection products and has similar pest control properties.
4-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]- lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinctive chemical and biological properties.
特性
CAS番号 |
502422-30-2 |
|---|---|
分子式 |
C15H9F3N2O |
分子量 |
290.24 g/mol |
IUPAC名 |
4-pyridin-2-yl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-3-4-10(8-11)14-20-13(9-21-14)12-6-1-2-7-19-12/h1-9H |
InChIキー |
WNNWPJHJJXOCBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


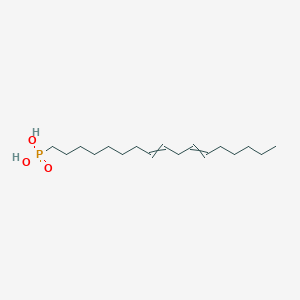
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
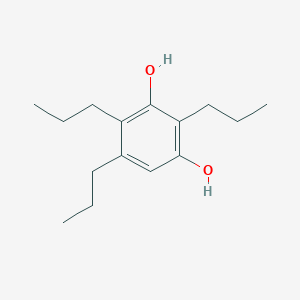
![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
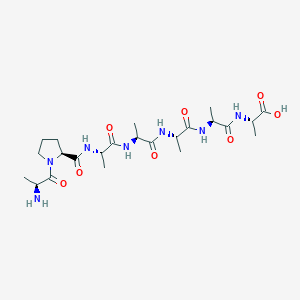

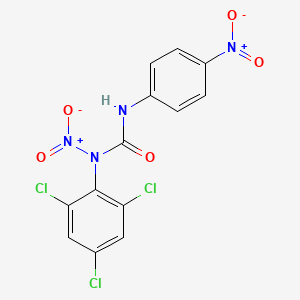

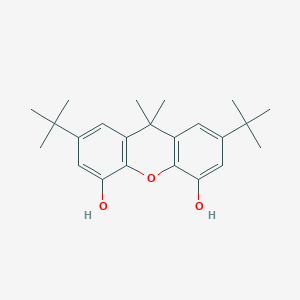
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)
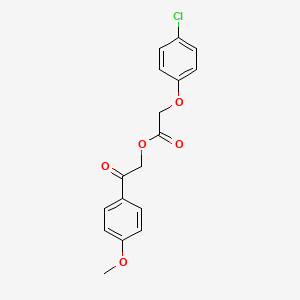
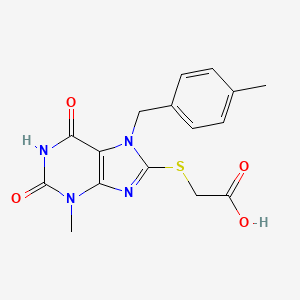
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
